molecular formula C23H20N4O6S2 B2763631 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 922616-92-0

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2763631
CAS No.: 922616-92-0
M. Wt: 512.56
InChI Key: ADGVRTZETMQRHV-UHFFFAOYSA-N
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Description

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of sulfonamides and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Coupling of the oxadiazole and sulfonamide moieties: This can be done through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its sulfonamide moiety, the compound may exhibit antibacterial or antifungal properties.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide depends on its application:

    Biological Activity: The compound may inhibit specific enzymes or receptors, leading to antimicrobial or therapeutic effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria.

    Catalytic Activity: As a ligand, the compound can coordinate to metal centers, facilitating various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(N-methyl-N-phenylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(N-methyl-N-phenylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

    Oxadiazole Ring: The presence of the oxadiazole ring in N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide imparts unique electronic properties, making it distinct from its thiadiazole and triazole analogs.

    Sulfonamide Group: The sulfonamide moiety contributes to its potential biological activity, particularly as an antimicrobial agent.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S2/c1-27(18-8-4-3-5-9-18)35(31,32)19-13-11-16(12-14-19)21(28)24-23-26-25-22(33-23)17-7-6-10-20(15-17)34(2,29)30/h3-15H,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGVRTZETMQRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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